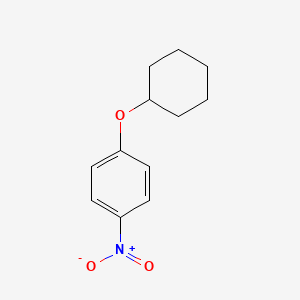

1-(Cyclohexyloxy)-4-nitrobenzene

Description

BenchChem offers high-quality 1-(Cyclohexyloxy)-4-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Cyclohexyloxy)-4-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-cyclohexyloxy-4-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h6-9,11H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZCYGTUBVIJZOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies and Strategies

Conventional Synthetic Routes

Conventional methods for the synthesis of 1-(cyclohexyloxy)-4-nitrobenzene have been well-established, relying on fundamental organic reactions. These routes are often characterized by their reliability and scalability, though they may require harsh reaction conditions.

Nucleophilic aromatic substitution (SNAr) stands as a cornerstone for the synthesis of 1-(cyclohexyloxy)-4-nitrobenzene. byjus.commasterorganicchemistry.com In this reaction, a nucleophile displaces a leaving group on the aromatic ring. The reaction is significantly accelerated by the presence of electron-withdrawing groups, such as the nitro group, on the aromatic ring. masterorganicchemistry.com The nitro group, particularly when positioned ortho or para to the leaving group, stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance, thereby facilitating the substitution. libretexts.orgyoutube.com

The general mechanism involves the attack of the nucleophile on the carbon atom bearing the leaving group, followed by the departure of the leaving group to restore aromaticity. libretexts.org A common precursor for this reaction is 1-fluoro-4-nitrobenzene (B44160), where the highly electronegative fluorine atom acts as an excellent leaving group.

For instance, the reaction of 1-fluoro-4-nitrobenzene with cyclohexanol (B46403) in the presence of a base like sodium hydride in a suitable solvent such as N,N-dimethylformamide (DMF) yields 1-(cyclohexyloxy)-4-nitrobenzene. The base deprotonates the cyclohexanol to form the more nucleophilic cyclohexoxide anion, which then attacks the aromatic ring.

Table 1: Reaction Parameters for Nucleophilic Aromatic Substitution

| Parameter | Value |

| Reactants | 1-fluoro-4-nitrobenzene, Cyclohexanol |

| Base | Sodium Hydride (NaH) |

| Solvent | N,N-dimethylformamide (DMF) |

| Temperature | Typically room temperature to slightly elevated |

| Key Intermediate | Meisenheimer Complex |

Transetherification offers an alternative route, particularly when starting from an existing ether. This process involves the exchange of an alkoxy group on a molecule with another alcohol. In the context of 1-(cyclohexyloxy)-4-nitrobenzene synthesis, this would typically involve reacting a p-nitro-substituted ether, such as 1-methoxy-4-nitrobenzene, with a cycloalkoxide, like sodium cyclohexoxide.

The reaction is driven by the relative nucleophilicity and concentration of the alkoxides. To favor the formation of the desired product, an excess of cyclohexanol and a strong base are often employed to generate a high concentration of the cyclohexoxide nucleophile.

The choice of precursors is critical to the success of the synthesis. For the aromatic component, the leaving group's ability to depart influences the reaction rate. Halogens are common leaving groups, with their reactivity order in nucleophilic aromatic substitution being F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is the formation of the Meisenheimer complex, not the breaking of the carbon-halogen bond. masterorganicchemistry.com Therefore, 1-fluoro-4-nitrobenzene is a highly reactive and preferred precursor.

The nitro group's position is also paramount. Its strong electron-withdrawing nature is most effective at stabilizing the anionic intermediate when it is located at the ortho or para position relative to the leaving group. libretexts.org For the nucleophilic component, the reactivity of the cycloalkoxide is influenced by the choice of the base used for its formation and the solvent system. Stronger bases like sodium hydride ensure complete deprotonation of cyclohexanol.

Advanced Synthetic Approaches

To overcome some of the limitations of conventional methods, such as long reaction times and the use of high temperatures, advanced synthetic approaches have been developed.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to cleaner reactions with higher yields. nih.govheteroletters.org This technique allows for rapid and uniform heating of the reaction mixture, which can enhance the rate of nucleophilic aromatic substitution. nih.gov

In the synthesis of 1-(cyclohexyloxy)-4-nitrobenzene, a mixture of 1-fluoro-4-nitrobenzene, cyclohexanol, and a base in a suitable solvent can be subjected to microwave irradiation. The precise control over temperature and pressure offered by modern microwave reactors allows for the optimization of reaction conditions to maximize yield and minimize by-product formation. nih.gov For example, a reaction might be completed in minutes at a set temperature under microwave irradiation, as opposed to several hours with conventional heating. heteroletters.orgsemanticscholar.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted |

| Reaction Time | Several hours | A few minutes heteroletters.org |

| Energy Input | Conductive heating | Direct dielectric heating |

| Yields | Often lower | Generally higher heteroletters.org |

| Side Products | More prevalent | Often reduced heteroletters.org |

Catalytic methods offer an efficient and atom-economical approach to the synthesis of aryl ethers. While nucleophilic aromatic substitution is often performed stoichiometrically with a base, catalytic systems can also be employed. For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for C-O bond formation.

In a potential catalytic cycle for 1-(cyclohexyloxy)-4-nitrobenzene, a palladium catalyst could facilitate the coupling of an aryl halide (e.g., 1-bromo-4-nitrobenzene) with cyclohexanol. These reactions typically require a phosphine (B1218219) ligand to stabilize the palladium center and a base to deprotonate the alcohol. While this approach is highly versatile for a wide range of aryl ethers, its application to this specific compound would depend on optimizing the catalyst, ligand, and reaction conditions to achieve high yields. The use of arylzinc chlorides in palladium-catalyzed cross-coupling has also been demonstrated for the synthesis of biaryls, a reaction type that shares mechanistic principles with C-O coupling. orgsyn.org

Byproduct Formation and Reaction Selectivity

The choice of the cyclohexyl halide is crucial. While cyclohexyl iodide would be more reactive, it is also more prone to elimination. Cyclohexyl bromide or chloride are common choices. The reaction involves a secondary alkyl halide, which can undergo both SN2 (leading to the desired ether) and E2 (leading to cyclohexene) reactions. The phenoxide ion, being a reasonably strong base, can abstract a proton from a carbon adjacent to the carbon bearing the halogen, leading to the formation of cyclohexene (B86901) as a significant byproduct.

The selectivity between the desired O-alkylation (formation of the ether) and the undesired C-alkylation (where the cyclohexyl group attaches to the carbon of the aromatic ring) is also a factor, though typically less pronounced with phenoxides compared to enolates. The solvent can play a significant role in controlling this regioselectivity. For instance, studies on similar Williamson ether syntheses have shown that the choice of solvent can dramatically influence the ratio of O-alkylated to C-alkylated products. rsc.orgresearchgate.netaiche.org For example, a switch from methanol (B129727) to acetonitrile (B52724) has been shown to significantly favor O-alkylation in the reaction of benzyl (B1604629) bromide with sodium β-naphthoxide. aiche.org

To minimize byproduct formation and enhance the selectivity for the desired 1-(Cyclohexyloxy)-4-nitrobenzene, several strategies can be employed:

Use of a less basic phenoxide: While the nitro group on the phenol (B47542) increases its acidity and decreases the basicity of the corresponding phenoxide, it is still basic enough to promote elimination.

Control of reaction temperature: Lower temperatures generally favor the SN2 reaction over the E2 reaction.

Choice of solvent: Aprotic polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are often used to enhance the rate of SN2 reactions. chemicalbook.com

Use of a milder base: Instead of pre-forming the phenoxide with a very strong base like sodium hydride, using a weaker base like potassium carbonate can sometimes reduce the extent of elimination.

A representative synthesis of a similar nitroaromatic ether, 1-(neopentyloxy)-4-nitrobenzene, involves the reaction of 4-fluoronitrobenzene with neopentyl alcohol in the presence of sodium hydride in DMF. chemicalbook.com This approach, however, uses a primary alcohol, which is less prone to elimination than a secondary alcohol like cyclohexanol.

Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule. For 1-(cyclohexyloxy)-4-nitrobenzene, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the different proton environments in the cyclohexyl and nitrophenyl moieties.

The aromatic protons on the nitrobenzene (B124822) ring typically appear as two distinct sets of doublets in the downfield region of the spectrum. This is due to the strong electron-withdrawing nature of the nitro group, which deshields the adjacent protons. The protons ortho to the nitro group are expected to resonate at a higher chemical shift (further downfield) compared to the protons meta to it. For example, in the related compound nitrobenzene, the ortho, meta, and para protons appear at approximately 8.25, 7.56, and 7.71 ppm, respectively. stackexchange.com The protons on the cyclohexyl ring exhibit more complex splitting patterns in the upfield region of the spectrum, typically between 1.0 and 5.0 ppm. The proton attached to the carbon bearing the oxygen atom (the methine proton) is the most deshielded of the cyclohexyl protons and appears as a multiplet. The remaining methylene (B1212753) protons of the cyclohexyl ring give rise to a series of overlapping multiplets.

Table 1: Representative ¹H NMR Spectral Data for 1-(Cyclohexyloxy)-4-nitrobenzene

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (ortho to NO₂) | ~8.1-8.2 | Doublet | ~9.0 |

| Aromatic (meta to NO₂) | ~6.9-7.0 | Doublet | ~9.0 |

| Cyclohexyl (CH-O) | ~4.4-4.6 | Multiplet | - |

| Cyclohexyl (CH₂) | ~1.2-2.1 | Multiplet | - |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of 1-(cyclohexyloxy)-4-nitrobenzene, distinct signals are observed for each unique carbon atom.

The carbon atoms of the aromatic ring typically resonate in the range of 110-170 ppm. The carbon atom attached to the nitro group (ipso-carbon) is significantly deshielded and appears at a high chemical shift, often around 148 ppm in nitrobenzene itself. bmrb.io The carbon atom attached to the cyclohexyloxy group will also be found in this downfield region. The other aromatic carbons will have distinct chemical shifts based on their position relative to the substituents. The carbon atoms of the cyclohexyl ring appear in the upfield region of the spectrum, typically between 20 and 80 ppm. The carbon atom bonded to the oxygen (C-O) is the most deshielded of the cyclohexyl carbons.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for 1-(Cyclohexyloxy)-4-nitrobenzene

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C-NO₂) | ~140-150 |

| Aromatic (C-O) | ~160-165 |

| Aromatic (CH) | ~115-130 |

| Cyclohexyl (C-O) | ~70-80 |

| Cyclohexyl (CH₂) | ~20-40 |

Note: These are predicted ranges, and actual values can be influenced by solvent and experimental conditions.

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 1-(cyclohexyloxy)-4-nitrobenzene displays characteristic absorption bands that confirm the presence of its key structural features.

The most prominent and diagnostic peaks are those corresponding to the nitro group. Strong, asymmetric and symmetric stretching vibrations of the N-O bonds are typically observed in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The C-O-C ether linkage will show a characteristic stretching vibration in the fingerprint region, usually between 1000 and 1300 cm⁻¹. The presence of the aromatic ring is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the cyclohexyl group are observed below 3000 cm⁻¹.

Table 3: Key IR Absorption Bands for 1-(Cyclohexyloxy)-4-nitrobenzene

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |

| Ether (C-O-C) | Stretch | 1000 - 1300 |

| Aromatic C-H | Stretch | > 3000 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| Aliphatic C-H | Stretch | < 3000 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight and elemental composition of a compound. rsc.org For 1-(cyclohexyloxy)-4-nitrobenzene, which has a molecular formula of C₁₂H₁₅NO₃, the expected monoisotopic mass is approximately 221.1052 g/mol . chemicalbook.com HRMS analysis provides an experimental mass measurement with high accuracy, often to within a few parts per million (ppm) of the calculated value, thus confirming the molecular formula.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of 1-(cyclohexyloxy)-4-nitrobenzene and for its separation from reaction mixtures and impurities. sielc.com High-Performance Liquid Chromatography (HPLC) is a commonly used method. sielc.comsielc.com A reverse-phase HPLC system, often employing a C18 or a specialized column like Newcrom R1, can effectively separate the compound. sielc.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724), and water, sometimes with an acid modifier like phosphoric or formic acid. sielc.com The purity of the compound is determined by the presence of a single major peak in the chromatogram, with the area of the peak being proportional to its concentration. Gas chromatography (GC) can also be utilized for purity analysis, particularly for volatile compounds. researchgate.netsciencepub.net

Reaction Mechanisms and Chemical Transformations

Mechanistic Studies of Aromatic Nucleophilic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for nitroaromatic compounds. wikipedia.orgbyjus.com This reaction is not a single-step SN2 reaction, which is hindered by the geometry of the benzene (B151609) ring, nor is it a typical SN1 reaction, due to the instability of the resulting aryl cation. wikipedia.org Instead, it proceeds via an addition-elimination mechanism.

The presence of a strong electron-withdrawing group, such as the nitro group (-NO2) on 1-(cyclohexyloxy)-4-nitrobenzene, is crucial as it activates the aromatic ring for nucleophilic attack. byjus.comyoutube.com The reaction is initiated by the attack of a nucleophile on the carbon atom bearing a leaving group. The position of the nitro group para to the site of substitution is critical, as it provides resonance stabilization to the negatively charged intermediate, known as a Meisenheimer complex. youtube.comlibretexts.org This stabilization is key to the feasibility of the reaction. The addition of the nucleophile to the electron-deficient ring is generally the slow, rate-limiting step of the reaction. nih.gov

Addition: A nucleophile adds to the aromatic ring, breaking the aromaticity and forming a resonance-stabilized carbanion intermediate (Meisenheimer complex). libretexts.org The negative charge is delocalized onto the oxygen atoms of the para-nitro group.

Elimination: The leaving group departs, and the aromaticity of the ring is restored to yield the final substitution product. nih.gov

Recent studies have indicated that many SNAr reactions, once assumed to be stepwise, may exist on a mechanistic continuum and can proceed through a concerted (cSNAr) pathway, where bond formation and bond breaking occur in a single transition state. rsc.orgnih.gov The specific pathway, whether stepwise or concerted, is influenced by the nature of the nucleophile, the leaving group, and the reaction conditions. researchgate.net

Reduction Reactions of the Nitro Group

The nitro group of 1-(cyclohexyloxy)-4-nitrobenzene is readily susceptible to reduction, a common and significant transformation for nitroaromatic compounds. This process converts the nitro group into an amino group, yielding valuable aminated derivatives.

Product selectivity is a key consideration. While the primary and desired product is the corresponding aniline (B41778), the formation of secondary products can occur. nih.gov Careful control of reaction conditions and catalyst selection is essential to ensure high selectivity for the aminated product.

The reduction of nitroarenes is thermodynamically favorable but possesses a high kinetic barrier, necessitating the use of a catalyst. nih.gov Noble metal nanoparticles are frequently employed due to their high efficiency. nih.gov Catalysts such as palladium on carbon (Pd/C), platinum (Pt), and silver (Ag) have been extensively studied for the reduction of similar nitro compounds like 4-nitrophenol (B140041). nih.gov

| Catalyst System | Typical Reducing Agent | Key Findings | Source |

|---|---|---|---|

| Noble Metals (Pd, Pt, Ag) | H₂, NaBH₄ | Exhibit high catalytic activity for nitro group reduction but can be costly. Prone to aggregation, which can decrease long-term activity. | nih.govnih.gov |

| Copper Nanoparticles on Mesoporous Supports (e.g., Cu/MgO-SBA15) | H₂ (in situ or external) | Demonstrates high conversion of nitrobenzene (B124822) and good yields of aniline. The support enhances metal-support interaction and provides stability. | nih.gov |

| Bimetallic Nanomaterials (e.g., Fe₂O₃@Pt) | NaBH₄ | Synergistic effects between the two metals can enhance catalytic efficiency and stability compared to single-metal catalysts. | nih.gov |

The successful catalytic reduction of 1-(cyclohexyloxy)-4-nitrobenzene leads directly to the formation of its aminated derivative, 4-(cyclohexyloxy)aniline (B1587980). This compound is an important chemical intermediate. The synthesis is achieved by reacting the parent nitro compound with a reducing agent like hydrogen gas or sodium borohydride (B1222165) in the presence of a suitable catalyst. nih.govnih.gov

Electrophilic Reactivity and Electronic Effects

The reactivity of the aromatic ring in 1-(cyclohexyloxy)-4-nitrobenzene towards electrophilic attack is governed by the combined electronic effects of its two substituents. These effects are generally opposing.

Nitro Group (-NO₂): This is a powerful electron-withdrawing group. It deactivates the benzene ring towards electrophilic aromatic substitution by significantly reducing its electron density. It is a meta-director, meaning it directs incoming electrophiles to the positions meta to itself. libretexts.org

Cyclohexyloxy Group (-O-C₆H₁₁): As an ether group, this is an electron-donating group. It activates the benzene ring towards electrophilic substitution by donating electron density through resonance. It is an ortho-para director. libretexts.org

In 1-(cyclohexyloxy)-4-nitrobenzene, the potent deactivating and meta-directing effect of the nitro group dominates. Therefore, the molecule as a whole is strongly deactivated towards electrophilic substitution. Any electrophilic attack would be directed to the positions that are ortho to the cyclohexyloxy group and meta to the nitro group.

Reaction Kinetics and Thermodynamic Considerations

The kinetics and thermodynamics of reactions involving 1-(cyclohexyloxy)-4-nitrobenzene are dictated by the stability of intermediates and transition states.

| Reaction Type | Kinetic and Thermodynamic Factors | Source |

|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | The rate-limiting step is typically the initial addition of the nucleophile to form the high-energy Meisenheimer complex. The stability of this intermediate, greatly enhanced by the para-nitro group, lowers the activation energy for this step. | nih.gov |

| Nitro Group Reduction | While the overall reaction is thermodynamically favorable (exothermic), a high kinetic barrier exists between the nitro compound and the reducing agent. A catalyst is essential to lower the activation energy and allow the reaction to proceed at a practical rate. | nih.gov |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed for its balance of accuracy and computational cost, making it a suitable tool for analyzing medium-sized organic molecules. scirp.orgmdpi.com DFT calculations could provide a fundamental understanding of 1-(Cyclohexyloxy)-4-nitrobenzene.

Molecular Geometry Optimization and Conformation Analysis

Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms in the molecule must be determined. Geometry optimization is a computational process that locates the minimum energy structure, which corresponds to the most stable conformation. scielo.org.mx For 1-(Cyclohexyloxy)-4-nitrobenzene, this would involve determining the preferred orientation of the cyclohexyl ring (e.g., chair or boat conformation) relative to the nitrophenoxy group, as well as the key bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Electronic Structure Analysis (HOMO-LUMO, Charge Distribution)

The electronic character of a molecule is dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. irjweb.comresearchgate.netresearchgate.net A small gap suggests the molecule is more reactive, whereas a large gap indicates higher stability. researchgate.net Analysis of charge distribution, often visualized with a Molecular Electrostatic Potential (MEP) map, would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, highlighting sites prone to chemical attack. scielo.org.mx

Vibrational Frequency Analysis for Spectroscopic Correlation

Theoretical vibrational frequency analysis can predict a molecule's infrared (IR) and Raman spectra. nih.govscirp.org By calculating the vibrational modes and their corresponding frequencies, researchers can assign the peaks observed in experimental spectra to specific molecular motions, such as the stretching of the N-O bonds in the nitro group or the C-O-C stretch of the ether linkage. researchgate.net A strong correlation between the calculated and experimental spectra helps to confirm the optimized molecular structure. nih.gov

Reaction Pathway Modeling and Transition State Characterization

Computational methods can be used to model the mechanism of a chemical reaction step-by-step. nih.gov This involves mapping the minimum energy reaction pathway that connects reactants to products. chemrxiv.org A critical part of this process is the identification and characterization of transition states—the high-energy structures that exist at the peak of the reaction barrier. Understanding the geometry and energy of these transition states is key to determining the reaction's feasibility and kinetics. nih.gov For 1-(Cyclohexyloxy)-4-nitrobenzene, this could involve modeling its synthesis or its potential degradation pathways.

Advanced Quantum Chemical Methods in Molecular System Studies

Beyond DFT, more computationally intensive methods can provide even higher accuracy for electronic structure and energy calculations. smu.edu Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory are considered higher levels of theory that more accurately account for electron correlation. wikipedia.org Semi-empirical quantum chemical methods, which use parameters derived from experimental data, offer a faster but less accurate alternative for very large systems. arxiv.org These advanced methods are often used to benchmark the results obtained from more routine DFT calculations.

Theoretical Prediction of Reactivity Descriptors

Chemical Potential (μ): Measures the tendency of electrons to escape from a system.

Chemical Hardness (η): Represents the resistance to change in electron distribution. A hard molecule has a large HOMO-LUMO gap. researchgate.net

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized. researchgate.net

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. irjweb.com

These theoretical indices provide a quantitative framework for understanding and predicting the reactivity of a molecule in various chemical environments. mdpi.comfrontiersin.org

Derivatives, Analogues, and Structure Activity/property Relationships

Design and Synthesis of Substituted Analogues

Modifications at the alkoxy moiety can influence the steric and electronic properties of the molecule. A common synthetic route to prepare such analogues involves the Williamson ether synthesis, where a corresponding cycloalkanol is reacted with a suitable 4-nitro-substituted benzene (B151609) derivative. For instance, the synthesis of 1-(neopentyloxy)-4-nitrobenzene, an analogue with a different alkyl ether group, has been reported. chemicalbook.com In a typical procedure, 2,2-dimethylpropan-1-ol is treated with a strong base like sodium hydride in an appropriate solvent such as N,N-dimethylformamide (DMF) to form the alkoxide. This is followed by the addition of 1-fluoro-4-nitrobenzene (B44160), which undergoes nucleophilic aromatic substitution to yield the desired ether. chemicalbook.com A similar strategy can be employed to synthesize a variety of 1-(cycloalkoxy)-4-nitrobenzene analogues.

A hypothetical reaction scheme for the synthesis of 1-(cyclopentyloxy)-4-nitrobenzene (B3034981) is presented below:

Reaction: Cyclopentanol + 1-Fluoro-4-nitrobenzene → 1-(Cyclopentyloxy)-4-nitrobenzene + HF

This approach allows for the introduction of various cyclic and acyclic alkyl groups at the ether linkage, enabling a systematic study of the impact of the cyclohexyloxy moiety's size and conformation on the compound's properties.

The electronic properties of the nitrobenzene (B124822) ring can be fine-tuned by introducing additional substituents. The nitro group itself is a strong electron-withdrawing group and deactivates the benzene ring towards electrophilic aromatic substitution, directing incoming electrophiles to the meta position. nih.govmsu.edu Conversely, the cyclohexyloxy group is an electron-donating group and an ortho-, para-director. The interplay between these two groups governs the reactivity and the site of further substitution on the ring.

For instance, nitration of 1-(cyclohexyloxy)benzene would be expected to yield a mixture of ortho- and para-nitro isomers due to the directing effect of the cyclohexyloxy group. The presence of the strongly deactivating nitro group in 1-(cyclohexyloxy)-4-nitrobenzene makes further electrophilic substitution challenging. msu.edu However, nucleophilic aromatic substitution (SNA_r_) is facilitated by the presence of the nitro group, which can stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. libretexts.orgmdpi.com This allows for the displacement of a suitable leaving group at the ortho or para position by a nucleophile.

Structure-Reactivity Relationships

The reactivity of 1-(cyclohexyloxy)-4-nitrobenzene and its analogues is intrinsically linked to their molecular structure. The electron-withdrawing nitro group plays a pivotal role in activating the aromatic ring for nucleophilic aromatic substitution. libretexts.orgmdpi.com The rate of these reactions is influenced by the nature of the substituent on the benzene ring and the leaving group. Electron-withdrawing groups at the ortho and para positions relative to the leaving group will increase the reaction rate by stabilizing the anionic Meisenheimer complex. libretexts.org

The following table illustrates the general trend of substituent effects on the rate of nucleophilic aromatic substitution on a nitrobenzene ring.

Table 1: Influence of Substituents on the Rate of Nucleophilic Aromatic Substitution

| Substituent at ortho/para Position | Effect on Reaction Rate | Reason |

|---|---|---|

| -NO₂ | Strong increase | Strong electron-withdrawal, stabilizes intermediate |

| -CN | Moderate increase | Electron-withdrawing, stabilizes intermediate |

| -Cl | Slight increase | Inductive electron-withdrawal |

| -CH₃ | Slight decrease | Electron-donating, destabilizes intermediate |

| -OCH₃ | Moderate decrease | Strong electron-donating, destabilizes intermediate |

Structure-Property Relationships (excluding explicit physical properties)

Quantitative structure-activity relationship (QSAR) and structure-property relationship (SPR) studies are valuable tools for understanding how the chemical structure of nitroaromatic compounds influences their biological and environmental effects. nih.govresearchgate.netniscair.res.inresearchgate.netimist.maresearchgate.netnih.gov For nitrobenzene derivatives, properties such as toxicity are often correlated with molecular descriptors like hydrophobicity (logP) and electronic parameters like the energy of the lowest unoccupied molecular orbital (E_LUMO_). researchgate.netresearchgate.net

The biological activity of many nitro compounds is related to the reduction of the nitro group to form reactive intermediates like nitroso and hydroxylamine (B1172632) species, which can interact with biological macromolecules. nih.gov The ease of this reduction is influenced by the electronic environment of the nitro group. Therefore, substituents on the benzene ring that alter the electron density will modulate the biological properties of 1-(cyclohexyloxy)-4-nitrobenzene analogues.

The following table summarizes the general influence of structural modifications on key properties of nitroaromatic compounds.

Table 2: General Structure-Property Relationships for Nitroaromatic Compounds

| Structural Modification | Effect on Hydrophobicity (logP) | Effect on Ease of Reduction | Potential Impact on Biological Activity |

|---|---|---|---|

| Increasing alkyl chain length in alkoxy group | Increase | Minimal direct effect | May increase bioaccumulation |

| Introducing polar substituents (e.g., -OH, -NH₂) | Decrease | May facilitate reduction | Can alter metabolic pathways and toxicity |

| Introducing additional nitro groups | Increase | Increases | Often increases toxicity and mutagenicity |

| Introducing halogen substituents | Increase | Increases electron-withdrawing character | Can enhance toxicity |

These general principles suggest that modifying the cyclohexyloxy group to a smaller or more polar group could decrease the hydrophobicity of the molecule. Adding further electron-withdrawing substituents to the nitrobenzene ring would likely increase its reactivity and potential toxicity. nih.gov

Fragment-Based Design Approaches in Compound Derivatization

Fragment-based drug design (FBDD) is a powerful strategy for developing lead compounds by identifying small molecular fragments that bind to a biological target and then growing or linking them to create more potent molecules. nih.gov This approach can be conceptually applied to the derivatization of 1-(cyclohexyloxy)-4-nitrobenzene for various applications.

In this context, the 1-(cyclohexyloxy)-4-nitrobenzene molecule can be deconstructed into two primary fragments: the cyclohexyloxy-phenyl fragment and the nitro group .

Fragment Growing: Starting with one of the core fragments, new chemical entities can be "grown" by adding functional groups. For example, the cyclohexyloxy-phenyl fragment could be used as a starting point, and various substituents could be added to the phenyl ring to explore interactions with a target.

Fragment Linking: If two different fragments are found to bind to adjacent sites on a target, they can be connected using a chemical linker to create a single, more potent molecule. For instance, the nitrobenzene fragment might be linked to another unrelated fragment known to have some desired activity.

Fragment Merging: This involves combining the structural features of two or more fragments into a single new molecule. One could merge the cyclohexyloxy-phenyl scaffold with another active fragment to create a hybrid compound with potentially improved properties.

The application of FBDD to 1-(cyclohexyloxy)-4-nitrobenzene would involve screening a library of fragments against a specific target to identify initial hits. These hits could then be optimized using the strategies described above to develop novel compounds with desired activities. The nitro group, being a known pharmacophore in some contexts but also a potential toxicophore, would require careful consideration in any FBDD campaign. nih.gov

Applications in Chemical Synthesis and Materials Science

Role as an Organic Building Block

As a fundamental component in the construction of larger, more complex molecules, 1-(cyclohexyloxy)-4-nitrobenzene, through its derivative 4-(cyclohexyloxy)aniline (B1587980), offers chemists a tool to introduce specific functionalities into a molecular framework. ntu.edu.tw

Precursor in Complex Molecule Synthesis

The conversion of 1-(cyclohexyloxy)-4-nitrobenzene to 4-(cyclohexyloxy)aniline is a foundational step in its use as a precursor for more intricate molecular architectures. The resulting aniline (B41778) derivative possesses a reactive amino group that can participate in a wide array of chemical reactions. For instance, it can be diazotized and coupled with other aromatic compounds to form azo dyes, a class of molecules with significant industrial importance due to their vibrant colors. ntu.edu.twnih.govresearchgate.net The synthesis of such dyes typically involves a two-step process starting with the formation of a diazonium salt from an aniline derivative, which then reacts with a coupling component. nih.govresearchgate.net

Furthermore, the amino group of 4-(cyclohexyloxy)aniline can be acylated or alkylated to introduce new functional groups, paving the way for the synthesis of a diverse range of organic compounds with potential applications in medicinal chemistry and materials science.

Intermediate in Multi-step Organic Transformations

The utility of 1-(cyclohexyloxy)-4-nitrobenzene as an intermediate is highlighted in its role in the synthesis of more complex structures through a series of reactions. The reduction of the nitro group is a key transformation that opens up a plethora of synthetic possibilities. ntu.edu.twresearchgate.net For example, the resulting 4-(cyclohexyloxy)aniline can serve as a monomer in polymerization reactions to create high-performance polymers such as polyamides and polyimides. csic.esntu.edu.twresearchgate.netresearchgate.net These multi-step transformations are essential for building molecules with precisely defined properties and functionalities.

Potential in Materials Science Applications

The incorporation of the cyclohexyloxy group into polymer backbones via 1-(cyclohexyloxy)-4-nitrobenzene can impart unique and desirable properties to the resulting materials, making it a compound of interest in materials science.

Integration into Polymer Architectures

The bifunctional nature of 4-(cyclohexyloxy)aniline allows for its integration into various polymer architectures, most notably polyamides and polyimides. Aromatic polyamides, often referred to as aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. csic.esgoogle.comresearchgate.netgoogle.commdpi.comnih.gov The synthesis of these polymers often involves the polycondensation of an aromatic diamine, such as 4-(cyclohexyloxy)aniline, with an aromatic dicarboxylic acid or its derivative. csic.esresearchgate.netresearchgate.net The presence of the bulky and non-polar cyclohexyloxy side group can disrupt the close packing of polymer chains, which in turn can enhance the solubility of the resulting polyamides without significantly compromising their thermal properties. csic.es This improved processability is a significant advantage for high-performance polymers. csic.es

Similarly, polyimides, another class of heat-resistant polymers, can be synthesized from diamines and tetracarboxylic dianhydrides. researchgate.netmdpi.commdpi.comnih.govrsc.org The incorporation of the 4-(cyclohexyloxy)aniline moiety can influence the final properties of the polyimide, such as its solubility, thermal characteristics, and optical transparency. mdpi.comrsc.org

Below is a table summarizing the synthesis of different polymers using aniline derivatives:

| Polymer Type | Monomers | Key Properties |

| Polyamides | Aromatic Diamine, Aromatic Dicarboxylic Acid | High thermal stability, good mechanical strength, improved solubility with bulky side groups. csic.es |

| Polyimides | Aromatic Diamine, Aromatic Tetracarboxylic Dianhydride | Excellent thermal resistance, good mechanical properties, potential for optical transparency. mdpi.comrsc.org |

| Polyanilines | Aniline Derivatives | Electrical conductivity, redox activity, environmental stability. nih.govresearchgate.netmdpi.comelectrochemsci.org |

Electronic Properties in Advanced Materials (related to conjugation)

The electrical conductivity of polyaniline derivatives is a key parameter for their application in electronics, with values varying significantly based on the substituent and doping levels. nih.govresearchgate.net

Development of Related Functional Materials

The unique structural features of 1-(cyclohexyloxy)-4-nitrobenzene and its derivatives make them valuable in the development of a range of functional materials, including those with liquid crystalline properties.

The development of new functional materials is an active area of research, with a focus on tailoring molecular structures to achieve desired properties for specific applications.

Advanced Analytical Methodologies in Research

In-situ Spectroscopic Monitoring of Reaction Progress

In-situ spectroscopic techniques offer a non-invasive window into the reacting medium, allowing for the continuous tracking of molecular changes as they occur. This real-time analysis is invaluable for understanding reaction mechanisms, identifying transient intermediates, and optimizing reaction conditions for the synthesis of 1-(Cyclohexyloxy)-4-nitrobenzene, which is typically prepared via a Williamson ether synthesis. nsf.govyoutube.comlibretexts.org In this reaction, the sodium salt of 4-nitrophenol (B140041) is reacted with a cyclohexyl halide.

Fourier-Transform Infrared (FTIR) Spectroscopy:

In-situ Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a particularly well-suited technique for monitoring the Williamson ether synthesis of 1-(Cyclohexyloxy)-4-nitrobenzene. By immersing an ATR probe directly into the reaction vessel, spectra can be collected at regular intervals without the need for sample extraction. The progress of the reaction can be monitored by observing the changes in specific infrared absorption bands.

Key vibrational modes that would be monitored include:

Disappearance of the Phenolic O-H Stretch: The broad absorption band characteristic of the phenolic hydroxyl group in the starting material, 4-nitrophenol (typically found around 3200-3600 cm⁻¹), would decrease in intensity as the reaction proceeds.

Appearance of the C-O-C Ether Stretch: The formation of the ether linkage in 1-(Cyclohexyloxy)-4-nitrobenzene would be marked by the appearance of a new, strong absorption band corresponding to the asymmetric C-O-C stretching vibration, typically in the region of 1260-1000 cm⁻¹.

Characteristic Nitro Group Stretches: The strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂) on the aromatic ring (around 1530-1500 cm⁻¹ and 1350-1320 cm⁻¹, respectively) would be present in both the reactant and the product, and could be used as an internal reference.

Raman Spectroscopy:

Raman spectroscopy, another powerful vibrational spectroscopy technique, offers complementary information to FTIR and is particularly advantageous for monitoring reactions in aqueous or highly polar solvents, as water is a weak Raman scatterer. beilstein-journals.orgamericanpharmaceuticalreview.comresearchgate.net For the synthesis of 1-(Cyclohexyloxy)-4-nitrobenzene, a fiber-optic Raman probe can be inserted into the reactor for real-time monitoring.

The reaction can be followed by tracking the intensities of specific Raman bands:

Characteristic Bands of 4-nitrophenol: The starting material, 4-nitrophenol, exhibits characteristic Raman peaks, such as those associated with the aromatic ring and the nitro group. For instance, the symmetric stretching vibration of the nitro group in p-nitrophenol is observed around 1333 cm⁻¹. researchgate.net The diminishing intensity of these peaks would indicate the consumption of the reactant.

Emergence of Product-Specific Bands: The formation of 1-(Cyclohexyloxy)-4-nitrobenzene would lead to the appearance of new Raman bands associated with the cyclohexyl group and the newly formed ether linkage.

The quantitative analysis of the reaction progress using in-situ spectroscopy can be achieved by creating calibration curves that correlate the intensity of a specific vibrational band with the concentration of the corresponding species. This allows for the determination of reaction kinetics and the endpoint of the reaction with high precision.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Quantification

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for monitoring the progress of the synthesis of 1-(Cyclohexyloxy)-4-nitrobenzene and for the quantitative determination of the product's purity. sielc.com It allows for the separation, identification, and quantification of each component in a reaction mixture, including starting materials, intermediates, the final product, and any impurities.

A typical approach for monitoring the reaction would involve withdrawing small aliquots from the reaction mixture at specific time intervals, quenching the reaction, and then analyzing the samples by HPLC. A reverse-phase HPLC method is commonly employed for the analysis of moderately polar compounds like 1-(Cyclohexyloxy)-4-nitrobenzene. sielc.com

Methodology and Data Analysis:

In a typical reverse-phase HPLC setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. The components of the reaction mixture are separated based on their relative polarities. The less polar compound, 1-(Cyclohexyloxy)-4-nitrobenzene, will have a longer retention time compared to the more polar starting material, 4-nitrophenol.

By running standards of the starting materials and the purified product, the retention times for each component can be determined. The concentration of each species in the reaction aliquots can then be calculated from the area of the corresponding peak in the chromatogram, using a calibration curve generated from the standards. This data provides a detailed profile of the reaction over time, allowing for the calculation of the conversion of reactants, the yield of the product, and the formation of any byproducts.

Below is an example of a data table outlining typical HPLC conditions for the analysis of 1-(Cyclohexyloxy)-4-nitrobenzene. sielc.com

| Parameter | Value |

| Column | Newcrom R1 (Reverse-Phase) |

| Mobile Phase | Acetonitrile (B52724) (MeCN), Water, and Phosphoric Acid |

| Detector | UV-Vis |

| Wavelength | Dependent on the chromophore, typically in the UV range for nitroaromatics |

| Flow Rate | Typical analytical flow rates (e.g., 1.0 mL/min) |

| Temperature | Ambient or controlled |

The quantitative data obtained from HPLC analysis is crucial for optimizing reaction parameters such as temperature, reaction time, and catalyst loading to maximize the yield and purity of 1-(Cyclohexyloxy)-4-nitrobenzene. Furthermore, HPLC is the standard method used for quality control of the final product, ensuring it meets the required specifications.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-(Cyclohexyloxy)-4-nitrobenzene in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use closed systems or local exhaust ventilation to minimize aerosol formation and worker exposure .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, dust masks, and safety goggles. Full-face shields and protective clothing are recommended for large-scale handling .

- Storage : Store in airtight containers away from oxidizers (e.g., peroxides, chlorates) in a cool, dry environment. Regularly inspect for degradation .

- Emergency Measures : Install eyewash stations and safety showers. Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Q. What is the typical synthetic route for preparing 1-(Cyclohexyloxy)-4-nitrobenzene, and what are the critical reaction parameters?

- Methodological Answer :

- Synthesis Pathway :

Nucleophilic Substitution : React 4-nitrochlorobenzene with cyclohexanol in the presence of a base (e.g., K₂CO₃) at 80–100°C .

Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction efficiency.

Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol .

- Critical Parameters :

- Temperature : Excess heat (>120°C) may induce nitro group decomposition.

- Moisture Control : Anhydrous conditions prevent hydrolysis of intermediates .

Q. Which spectroscopic methods are most effective for characterizing 1-(Cyclohexyloxy)-4-nitrobenzene, and what key data should be observed?

- Methodological Answer :

- ¹H/¹³C NMR :

- ¹H NMR : Aromatic protons appear as doublets (δ 8.1–8.3 ppm for nitro-substituted ring; δ 6.9–7.1 ppm for cyclohexyloxy-substituted ring). Cyclohexyl protons show multiplet signals (δ 1.2–2.0 ppm) .

- ¹³C NMR : Nitro group carbons resonate at δ 145–150 ppm; ether oxygen-linked carbons at δ 70–75 ppm .

- X-ray Crystallography : Confirm molecular geometry (e.g., bond angles: C-O-C ~120°, C-NO₂ ~125°) and packing structure .

Advanced Research Questions

Q. How can computational chemistry tools (e.g., QSPR models) predict the physicochemical properties of 1-(Cyclohexyloxy)-4-nitrobenzene?

- Methodological Answer :

- Quantum Chemical Calculations : Use DFT (B3LYP/6-311+G(d,p)) to optimize geometry and calculate dipole moments, polarizability, and HOMO-LUMO gaps .

- QSPR Models : Train neural networks on nitrobenzene derivatives to predict logP (lipophilicity) and solubility. Validate with experimental HPLC retention times .

- Thermodynamic Properties : Estimate vapor pressure and enthalpy of formation via group contribution methods (e.g., Benson’s increments) .

Q. What analytical strategies should be employed to resolve discrepancies in crystallographic data for nitrobenzene derivatives?

- Methodological Answer :

- Data Validation : Compare experimental bond lengths/angles with CSD (Cambridge Structural Database) averages. For example, C-O bond lengths should align with ±0.02 Å of reference values .

- R Factor Analysis : Ensure R < 0.08 and wR < 0.20 for refined models. Outliers may indicate disordered cyclohexyl groups or thermal motion artifacts .

- Complementary Techniques : Use IR spectroscopy to confirm absence of nitro group reduction (e.g., NO₂ asymmetric stretch at ~1520 cm⁻¹) .

Q. What are the potential decomposition pathways of 1-(Cyclohexyloxy)-4-nitrobenzene under acidic or oxidative conditions, and how can they be mitigated?

- Methodological Answer :

- Acidic Hydrolysis : The ether linkage may cleave, yielding cyclohexanol and 4-nitrophenol. Monitor via TLC (Rf shift) and neutralize with weak bases (e.g., NaHCO₃) .

- Oxidative Stress : Nitro groups may form hazardous intermediates (e.g., nitroso derivatives) under strong oxidizers (e.g., KMnO₄). Use antioxidants (e.g., BHT) in storage .

- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) with HPLC monitoring to detect degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.